![molecular formula C19H14BrN3OS B2854613 4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 760963-74-4](/img/structure/B2854613.png)
4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
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Overview
Description
The compound “4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a derivative of imidazo[2,1-b]thiazole . Imidazo[2,1-b]thiazole derivatives are important heterocyclic compounds that have drawn much attention due to their various biological and medicinal activities .
Synthesis Analysis
Imidazo[2,1-b]thiazole derivatives can be synthesized by the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .Molecular Structure Analysis
The thiazole ring in imidazo[2,1-b]thiazole is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Medicinal Chemistry: Drug Development
The imidazo[2,1-b]thiazole moiety is recognized as a “drug prejudice” scaffold, which means it is a favored structure in drug design due to its pharmacological potential . This compound’s structure allows for interaction with various biological targets, making it a valuable candidate for the development of new therapeutic agents. Its applications in medicinal chemistry include:
- Antibacterial Agents : Derivatives of imidazo[2,1-b]thiazole have shown significant antibacterial activity, which can be harnessed to develop new antibiotics .
- Anticancer Agents : The structural features of this compound facilitate the development of anticancer drugs, particularly due to its ability to interact with cancer cell lines and inhibit tumor growth .
Bioorganic Chemistry: Green Synthesis
Imidazo[2,1-b]thiazole derivatives are synthesized using green chemistry principles, which emphasize waste reduction and energy savings . This compound can be used to develop:
Pharmacology: Therapeutic Applications
The diverse biological activities of imidazo[2,1-b]thiazole derivatives make them suitable for various therapeutic applications, including:
Mechanism of Action
Target of Action
It’s known that imidazothiazoles, the class of compounds to which it belongs, have been the subject of extensive research due to their ability to act as effective molecular scaffolds for synthetic, structural, and biomedical research .
Mode of Action
It’s known that the imidazo[2,1-b]thiazole system, which this compound is part of, has been associated with a wide range of therapeutic applications, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Compounds with the imidazo[2,1-b]thiazole system have been found to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .
Pharmacokinetics
It’s known that thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
It’s known that compounds with the imidazo[2,1-b]thiazole system have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Action Environment
It’s known that the outcome of reactions involving compounds with the imidazo[2,1-b]thiazole system can depend on the structure of the starting reagents .
properties
IUPAC Name |
4-bromo-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-4-8-16(9-5-13)21-18(24)14-2-6-15(20)7-3-14/h2-11H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEYYZYMRCFJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide |
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